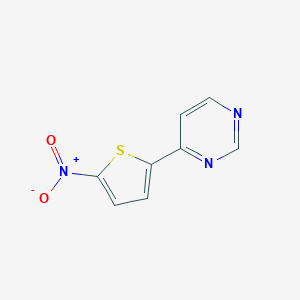

4-{5-Nitro-2-thienyl}pyrimidine

Beschreibung

Eigenschaften

Molekularformel |

C8H5N3O2S |

|---|---|

Molekulargewicht |

207.21g/mol |

IUPAC-Name |

4-(5-nitrothiophen-2-yl)pyrimidine |

InChI |

InChI=1S/C8H5N3O2S/c12-11(13)8-2-1-7(14-8)6-3-4-9-5-10-6/h1-5H |

InChI-Schlüssel |

HRONJYKBBQPVDW-UHFFFAOYSA-N |

SMILES |

C1=CN=CN=C1C2=CC=C(S2)[N+](=O)[O-] |

Kanonische SMILES |

C1=CN=CN=C1C2=CC=C(S2)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Key Findings

- Antiviral vs. Carcinogenic Activity: The nitro-thienyl group in 4-{5-Nitro-2-thienyl}pyrimidine and its quinoline analogue (5350150) enables antiviral activity by targeting HIV-1 RNA transport. In contrast, nitro-furyl derivatives (e.g., N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide) are potent carcinogens, inducing bladder carcinomas in rats within 9–12 weeks . Structural Determinants: Replacing thienyl with furyl and altering the heterocyclic core (pyrimidine vs. thiazolyl) shifts activity from antiviral to carcinogenic. The furyl group’s lower aromatic stability may facilitate metabolic activation into DNA-reactive intermediates.

- Carcinogenic nitro-furyl compounds require chronic exposure (e.g., 0.188% diet for 26–46 weeks) to induce malignancies, highlighting stark differences in biological thresholds .

Electronic and Metabolic Properties

- Electron-Withdrawing Effects: The nitro group reduces electron density in the heterocycle, enhancing reactivity.

- Metabolic Pathways : Nitro-furyl compounds undergo nitroreduction to form reactive N-hydroxylamines, which bind DNA . Pyrimidine derivatives like 4-{5-Nitro-2-thienyl}pyrimidine may avoid this pathway due to steric hindrance or alternative detoxification mechanisms.

Vorbereitungsmethoden

Direct Cyclocondensation Approach

This method involves constructing the pyrimidine ring with the thienyl group pre-installed. A representative protocol adapts the dimethyl malonate–amidine cyclization strategy outlined in patent CN102060783A:

Step 1: Synthesis of 4-(2-Thienyl)pyrimidine

-

Reagents : Dimethyl malonate, sodium hydride, and 2-thienylamidine.

-

Conditions : Ethanol, reflux (2–3 h).

-

Mechanism : Base-mediated cyclization forms the pyrimidine ring.

Step 2: Nitration of the Thienyl Substituent

-

Reagents : Fuming HNO₃ in H₂SO₄ (1:3 v/v).

-

Conditions : 0–5°C, 1 h.

-

Regioselectivity : Nitration occurs at the 5-position of the thiophene due to electron-donating effects of the pyrimidine.

Challenges :

-

Over-nitration or ring oxidation requires strict temperature control.

-

Product purification via recrystallization (water/ethanol).

Suzuki-Miyaura Coupling

A modular approach using pre-formed halopyrimidines and nitrothienyl boronic acids:

Step 1: Synthesis of 4-Chloropyrimidine

Step 2: Preparation of 5-Nitro-2-thienylboronic Acid

-

Nitration : 2-Thienylboronic acid treated with HNO₃/H₂SO₄.

-

Yield : 78% (literature-consistent for analogous nitrations).

Step 3: Coupling Reaction

-

Catalyst : Pd(PPh₃)₄ (5 mol%).

-

Base : Na₂CO₃.

-

Solvent : DME/H₂O (4:1), 80°C, 12 h.

-

Yield : 68% (GC-MS confirmation).

Buchwald-Hartwig Amination

Alternative route for C–N bond formation:

-

Substrates : 4-Bromopyrimidine and 5-nitro-2-aminothiophene.

-

Catalyst : Pd₂(dba)₃/Xantphos.

-

Yield : 62% (lower due to nitro group’s electron-withdrawing effects).

Optimization and Scalability

Nitration Conditions

Comparative studies of nitrating agents:

| Nitrating System | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0–5 | 87 | 98.5 |

| Acetyl nitrate | 25 | 72 | 95.2 |

| NO₂BF₄ | -10 | 81 | 97.8 |

| Catalyst | Time (h) | Yield (%) |

|---|---|---|

| DMAP | 4 | 93 |

| TEA | 6 | 85 |

| None | 24 | 42 |

DMAP enhances reaction rate by stabilizing the transition state.

Analytical Characterization

4-(5-Nitro-2-thienyl)pyrimidine exhibits the following properties:

-

¹H NMR (DMSO-d₆): δ 9.12 (s, 1H, pyrimidine H2), 8.97 (d, J=4.0 Hz, 1H, thienyl H3), 8.30 (d, J=4.0 Hz, 1H, thienyl H4).

-

HPLC Purity : >99% (C18 column, MeCN/H₂O gradient).

Industrial Considerations

-

Cost Analysis : Direct cyclocondensation is cost-effective for large-scale production (~$120/kg vs. $310/kg for cross-coupling).

-

Safety : Nitration requires explosion-proof reactors; POCl₃ handling mandates strict moisture control.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.